molecular formula C28H25N3O2S B10933502 2-[4-ethyl-3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole

2-[4-ethyl-3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole

Cat. No.: B10933502
M. Wt: 467.6 g/mol
InChI Key: LTNTWTCYLZHKTH-UHFFFAOYSA-N
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Description

2-[4-ethyl-3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrazole ring fused with a thiazole ring, both of which are known for their significant biological activities. The presence of methoxyphenyl groups further enhances its chemical properties, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-ethyl-3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure consistent production. The scalability of the synthesis process is crucial for industrial applications, and methods such as microwave-assisted synthesis or solvent-free reactions might be employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[4-ethyl-3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications .

Scientific Research Applications

2-[4-ethyl-3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-ethyl-3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[4-ethyl-3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole apart is its unique combination of a pyrazole and thiazole ring, along with multiple methoxyphenyl groups. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C28H25N3O2S

Molecular Weight

467.6 g/mol

IUPAC Name

2-[4-ethyl-3,5-bis(4-methoxyphenyl)pyrazol-1-yl]-4-phenyl-1,3-thiazole

InChI

InChI=1S/C28H25N3O2S/c1-4-24-26(20-10-14-22(32-2)15-11-20)30-31(27(24)21-12-16-23(33-3)17-13-21)28-29-25(18-34-28)19-8-6-5-7-9-19/h5-18H,4H2,1-3H3

InChI Key

LTNTWTCYLZHKTH-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N(N=C1C2=CC=C(C=C2)OC)C3=NC(=CS3)C4=CC=CC=C4)C5=CC=C(C=C5)OC

Origin of Product

United States

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